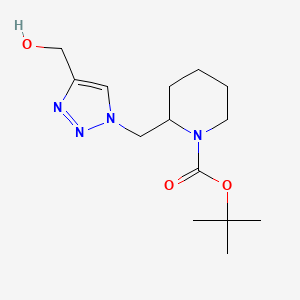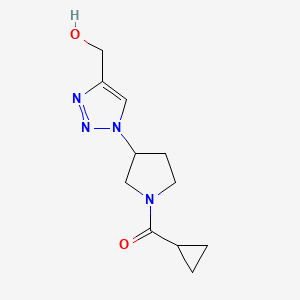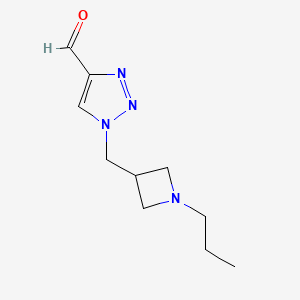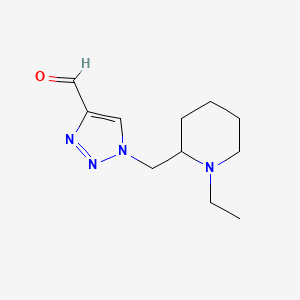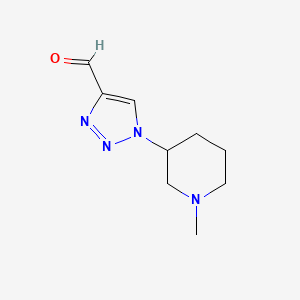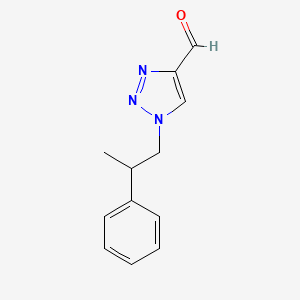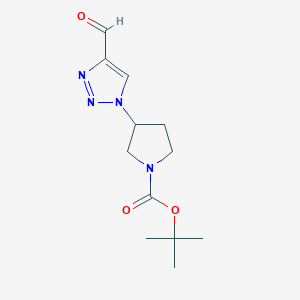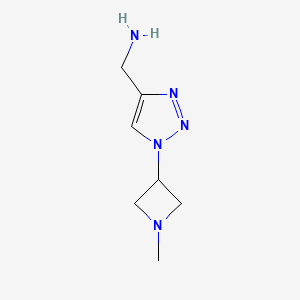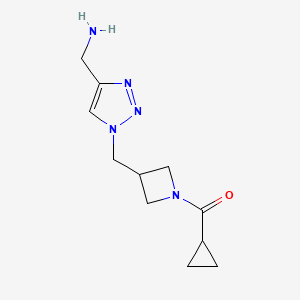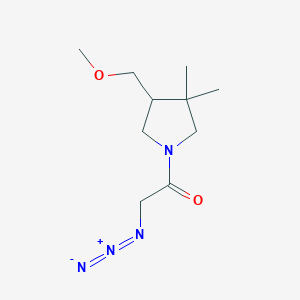
1-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-azidoethanon
Übersicht
Beschreibung
This compound is a derivative of azidoethanone, which is a type of organic compound containing an azide group . The azide group is a functional group characterized by the formula RN3, where R can be any organic group . In this case, the R group is a complex structure containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azide group, the pyrrolidine ring, and the ethanone group . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The specific reactions that this compound would participate in would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the azide group could make it potentially explosive, while the presence of the pyrrolidine ring could give it basic properties .Wissenschaftliche Forschungsanwendungen
Heterocyclische Synthese
Azide werden häufig als Stickstoffquelle in der heterocyclischen Synthese verwendet . Sie können zur Bildung verschiedener Heterocyclen beitragen, bei denen es sich um Ringe handelt, die mindestens ein anderes Atom als Kohlenstoff enthalten. Diese Heterocyclen werden häufig in Pharmazeutika und anderen chemischen Produkten verwendet.
Biokonjugationswerkzeug
Azide dienen als Werkzeug für die Biokonjugation , bei der es sich um den Prozess der Verknüpfung von zwei Molekülen handelt, typischerweise einem Protein und einem kleinen Molekül, durch eine kovalente Bindung. Dies ist nützlich bei der Arzneimittelentwicklung und der Herstellung zielgerichteter Therapien.
Arzneimittelentwicklung
Azidverbindungen spielen eine wichtige Rolle bei der Entwicklung neuer Medikamente . Sie können zur Synthese von Organonitrogenen wie Aminen und Triazolen verwendet werden, die für die Herstellung von Pharmazeutika unerlässlich sind.
Materialchemie
Azide spielen eine Rolle in der Materialchemie , wo sie zur Herstellung neuer Materialien mit spezifischen Eigenschaften für verschiedene industrielle Anwendungen beitragen.
Synthese verschiedener Heterocyclen
Organische Azide sind an der Synthese verschiedener Heterocyclen beteiligt, darunter Fünfringe mit einem Heteroatom (wie Pyrrole) und solche mit zwei Heteroatomen (wie Pyrazol und Isoxazol) .
Difunktionalisierung von Olefinen
Die Azidierung wird bei der Difunktionalisierung von Olefinen unter Verwendung von Azidreagenzien verwendet. Dieser Prozess fügt zwei funktionelle Gruppen über eine Doppelbindung in einem Alken hinzu .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azido-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)7-14(5-8(10)6-16-3)9(15)4-12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIIXJXMIFEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



